SKF-83822

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SKF 83822 tiene una amplia gama de aplicaciones en la investigación científica:

Neurofarmacología: Se utiliza para estudiar el papel de los receptores D1 de dopamina en el sistema nervioso central, incluyendo su participación en la cognición, la memoria y el control motor.

Investigación de la Esquizofrenia: SKF 83822 se utiliza para investigar los posibles efectos terapéuticos de los agonistas del receptor D1 de dopamina en el tratamiento de la esquizofrenia.

Enfermedad de Parkinson: La investigación sobre SKF 83822 explora su potencial para aliviar los síntomas motores sin inducir discinesias, un efecto secundario común de otros agonistas de la dopamina.

Estudios de Comportamiento: Se utiliza en modelos animales para estudiar los efectos de la activación del receptor de dopamina en el comportamiento, incluyendo la locomoción y la excitación.

Mecanismo De Acción

SKF 83822 ejerce sus efectos activando selectivamente los receptores D1 de dopamina, que están acoplados a la vía de señalización Gs/olf/adenilato ciclasa. Esta activación conduce a un aumento en los niveles de monofosfato de adenosina cíclico (cAMP), que a su vez estimula la actividad de la adenilato ciclasa. A diferencia de otros agonistas de la dopamina, SKF 83822 no activa los receptores D1 acoplados a la fosfolipasa C (PLC), lo que lo hace único en su mecanismo de acción .

Análisis Bioquímico

Biochemical Properties

SKF-83822 interacts with the dopamine D1 receptor, a G protein-coupled receptor . It activates Gs/olf/adenylyl cyclase (AC)-coupled D1 receptors, but not phospholipase C (PLC)-coupled D1-like receptors . This interaction leads to an increase in the production of cyclic AMP (cAMP), a key secondary messenger involved in many biological processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound increases DARPP-32 phosphorylation in Neostriatal slices . DARPP-32 is a key protein involved in the regulation of dopaminergic neurotransmission .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the dopamine D1 receptor, leading to the activation of the Gs/olf/adenylyl cyclase (AC)-coupled pathway . This results in an increase in cAMP production, which can further influence various cellular processes, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For example, treatment with this compound for 5 minutes stimulates DARPP-32 Thr34 phosphorylation maximally at a concentration of 100 μM . This indicates that the effects of this compound can change over time and are dose-dependent.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound shows significant effects in a moderate and high dose with 0.25 mg/kg and 0.35 mg/kg, respectively, in monkeys . It induces locomotion but does not induce dyskinesia .

Metabolic Pathways

Given its role as a dopamine D1 receptor agonist, it is likely involved in pathways related to dopamine signaling .

Transport and Distribution

Given its role as a dopamine D1 receptor agonist, it is likely to be distributed in areas where these receptors are present .

Subcellular Localization

Given its role as a dopamine D1 receptor agonist, it is likely to be localized in areas where these receptors are present .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SKF 83822 involucra múltiples pasos, comenzando desde precursores disponibles comercialmenteEl producto final se obtiene como una sal de bromhidrato para mejorar su estabilidad y solubilidad .

Métodos de Producción Industrial

La producción industrial de SKF 83822 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando cromatografía líquida de alta resolución (HPLC) para purificación. Las condiciones de reacción están cuidadosamente controladas para garantizar la consistencia y la reproducibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

SKF 83822 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el cloro y los grupos hidroxilo. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las condiciones típicamente involucran temperaturas suaves y solventes como etanol o dimetilsulfóxido (DMSO).

Reacciones de Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reacciones de Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de aminas, mientras que las reacciones de oxidación pueden producir quinonas .

Comparación Con Compuestos Similares

Compuestos Similares

SKF 38393: Otro agonista del receptor D1 de dopamina, pero activa tanto las vías de la adenilato ciclasa como la fosfolipasa C.

Fenoldopam: Un agonista selectivo del receptor D1 de dopamina utilizado clínicamente para tratar la hipertensión.

Dihidrexidina: Un agonista completo en los receptores D1 de dopamina con posibles aplicaciones terapéuticas en la enfermedad de Parkinson y la esquizofrenia.

Unicidad de SKF 83822

SKF 83822 es único en su activación selectiva de la adenilato ciclasa sin afectar la fosfolipasa C. Esta activación selectiva reduce el riesgo de efectos secundarios como las discinesias, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Propiedades

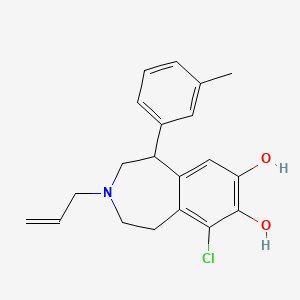

IUPAC Name |

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNOXCRCYMOMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043819 | |

| Record name | SKF 83822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-08-5 | |

| Record name | SKF-83822 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83822 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74115-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-83822 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661JNG0144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

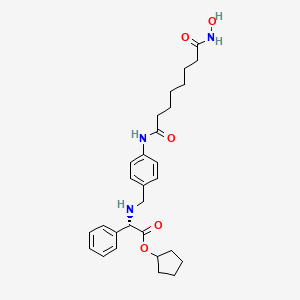

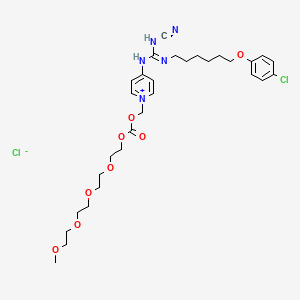

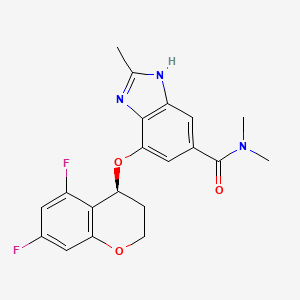

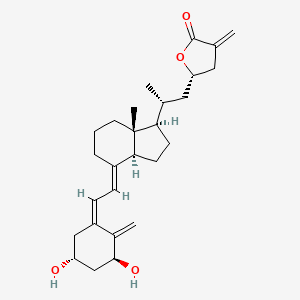

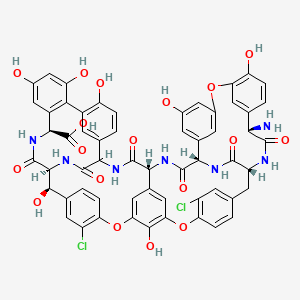

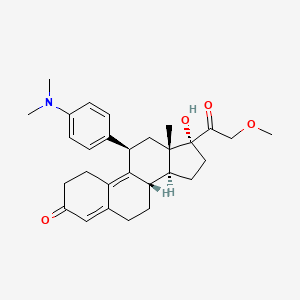

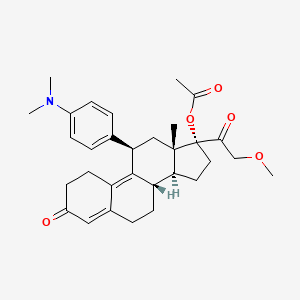

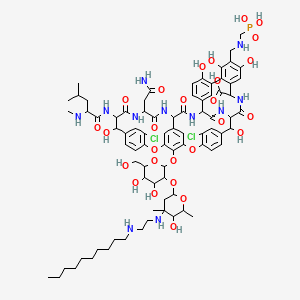

Feasible Synthetic Routes

A: SKF 83822 functions as a selective dopamine D1-like receptor agonist. [] This means it binds preferentially to D1-like receptors (D1 and D5), triggering a cascade of intracellular events. While both receptor subtypes are activated, research suggests a more prominent role for D1 receptors in mediating SKF 83822's effects. []

A: Research suggests that SKF 83822 does not directly activate the D1-D2 receptor heteromer. [] While it binds to the D1 receptor within this complex, it does not lead to the activation of the Gq protein or subsequent calcium release, a hallmark of D1-D2 heteromer activation. [] In contrast, SKF 83959 can directly activate this heteromer, highlighting the complexities of ligand-receptor interactions and their downstream consequences. []

A: Although SKF 83822 doesn't directly activate the D1-D2 heteromer, its binding to the D1 protomer within the complex induces conformational changes. [] These changes are sufficient to initiate desensitization of the heteromer, diminishing its ability to generate a calcium signal upon subsequent activation by an appropriate agonist. [] This phenomenon underscores the intricate allosteric modulation within receptor complexes and their potential pharmacological implications.

A: The desensitization process triggered by SKF 83822 binding to the D1-D2 heteromer is regulated by G protein-coupled receptor kinase 2 (GRK2). [] Studies reveal that both the catalytic and regulator of G-protein signaling (RGS) domains of GRK2 play a role in this process. [] Overexpression of GRK2 attenuates the calcium signal, whereas its knockdown enhances the signal. [] Notably, expression of a catalytically inactive GRK2 construct partially rescues the attenuated signal, implying the involvement of both GRK2's kinase activity and its ability to interact with G proteins in the desensitization mechanism. []

A: Studies in transgenic mice expressing eGFP under the control of the Nr4a1 promoter (Nr4a1-eGFP mice) have shown that SKF 83822 can indeed influence Nr4a1 expression. [] In primary striatal cultures derived from these mice, treatment with SKF 83822 led to an increase in eGFP expression specifically in neuronal-like cells. [] This finding suggests that SKF 83822, through its action on D1-like receptors, can modulate Nr4a1 expression, a transcription factor implicated in neuronal survival, differentiation, and responses to various stimuli.

A: Nr4a1-eGFP mice serve as a valuable tool for studying the effects of SKF 83822 in the context of striosome-matrix architecture and neuronal activity. [] These mice exhibit robust eGFP expression in striosomes, a compartment within the striatum enriched in D1 receptors, allowing for visualization and investigation of this specific neuronal population. [] Furthermore, Nr4a1 itself is considered an immediate early gene, rapidly upregulated in response to neuronal activity. [] Consequently, changes in eGFP expression in these mice can provide insights into the influence of SKF 83822 on neuronal activity within the striosome-matrix circuitry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)